trans-PX20606

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-[(1R,2R)-2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22Cl3NO4/c30-23-2-1-3-24(31)26(23)27-22(28(37-33-27)16-6-7-16)14-36-18-10-11-19(25(32)12-18)21-13-20(21)15-4-8-17(9-5-15)29(34)35/h1-5,8-12,16,20-21H,6-7,13-14H2,(H,34,35)/t20-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUXXJUEBFDQHD-SFTDATJTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5CC5C6=CC=C(C=C6)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)[C@@H]5C[C@H]5C6=CC=C(C=C6)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22Cl3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801104045 | |

| Record name | rel-(+)-4-[(1R,2R)-2-[2-Chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl]methoxy]phenyl]cyclopropyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801104045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268244-87-6 | |

| Record name | rel-(+)-4-[(1R,2R)-2-[2-Chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl]methoxy]phenyl]cyclopropyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1268244-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(+)-4-[(1R,2R)-2-[2-Chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl]methoxy]phenyl]cyclopropyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801104045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of PX20606

For Researchers, Scientists, and Drug Development Professionals

Introduction

PX20606 is a novel, non-steroidal, and selective agonist of the Farnesoid X Receptor (FXR), a nuclear bile acid receptor.[1] Emerging preclinical evidence has highlighted its therapeutic potential in chronic liver diseases, particularly in ameliorating portal hypertension and liver fibrosis.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of PX20606, detailing the signaling pathways it modulates, summarizing key quantitative data from experimental studies, and outlining the methodologies of these pivotal experiments.

Core Mechanism of Action: Selective FXR Agonism

The primary molecular target of PX20606 is the Farnesoid X Receptor (FXR). FXR is a crucial regulator of bile acid, lipid, and glucose homeostasis. In the context of liver disease, FXR activation plays a significant role in protecting hepatocytes from bile acid cytotoxicity, reducing inflammation, and inhibiting fibrogenesis. As a selective agonist, PX20606 binds to and activates FXR, initiating a cascade of downstream transcriptional events that collectively contribute to its therapeutic effects.

Modulated Signaling Pathways and Cellular Effects

The therapeutic efficacy of PX20606 in the context of portal hypertension and liver fibrosis stems from its pleiotropic effects on hepatic and extrahepatic tissues. The core mechanisms can be categorized into several interconnected pathways:

Amelioration of Intrahepatic Vascular Resistance

PX20606 improves sinusoidal endothelial dysfunction and promotes vasodilation through a multi-pronged approach:

-

Induction of Sinusoidal Vasodilation: PX20606 upregulates the expression and activity of key vasodilatory enzymes.[1][2] This includes endothelial nitric oxide synthase (eNOS) and dimethylaminohydrolase (DDAH)1, which enhance the bioavailability of the potent vasodilator nitric oxide (NO).[1][2][3] Simultaneously, it upregulates cystathionase (CTH), the key enzyme for the production of another vasodilator, hydrogen sulfide (B99878) (H₂S).[1][2] The synthesis of the eNOS cofactor tetrahydrobiopterin (B1682763) (BH4) is also increased via upregulation of GTP-cyclohydrolase1 (GCH-1).[1][2][3]

-

Reduction of Intrahepatic Vasoconstriction: The drug actively reduces intrahepatic vasoconstriction by downregulating the expression of the potent vasoconstrictor endothelin-1 (B181129) and inhibiting the phosphorylation of Moesin (p-Moesin), a protein involved in maintaining cell structure and stiffness.[1][2]

Anti-Fibrotic Activity

PX20606 demonstrates significant anti-fibrotic effects by directly targeting the molecular drivers of hepatic fibrosis. In experimental models of liver cirrhosis, treatment with PX20606 led to a marked reduction in the expression of key profibrogenic proteins, including:

-

α-Smooth Muscle Actin (α-SMA) , a marker of activated hepatic stellate cells.[1][2]

-

Transforming Growth Factor β (TGF-β) , a central cytokine promoting fibrosis.[1][2]

This results in a significant decrease in the accumulation of extracellular matrix, evidenced by reduced Sirius Red staining and lower hepatic hydroxyproline (B1673980) content.[1][2]

References

An In-depth Technical Guide to trans-PX20606: A Non-Steroidal FXR Agonist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

trans-PX20606 is a potent, non-steroidal, and selective agonist of the Farnesoid X Receptor (FXR), a key nuclear receptor involved in bile acid, lipid, and glucose homeostasis. Preclinical studies have demonstrated its efficacy in animal models of liver fibrosis and portal hypertension. By activating FXR, this compound modulates multiple signaling pathways that lead to reduced liver fibrosis, improved sinusoidal function, and decreased portal pressure. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, and relevant experimental methodologies.

Core Compound Information

| Property | Value |

| Compound Name | This compound |

| Synonyms | PX-102 trans racemate |

| Chemical Name | 4-(2-(2-chloro-4-((5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl)methoxy)phenyl)cyclopropyl)benzoic acid |

| Molecular Formula | C₂₉H₂₂Cl₃NO₄ |

| Molecular Weight | 554.85 g/mol |

| Target | Farnesoid X Receptor (FXR) |

| Compound Type | Non-steroidal, selective agonist |

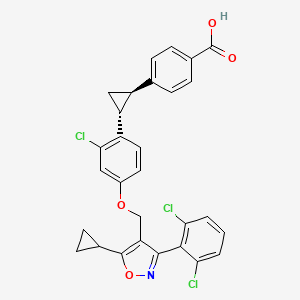

Chemical Structure:

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by binding to and activating the Farnesoid X Receptor (FXR). FXR is a nuclear receptor primarily expressed in the liver and intestine, where it plays a pivotal role in regulating the expression of genes involved in various metabolic and inflammatory pathways.

Activation of FXR by this compound initiates a cascade of downstream events that collectively contribute to its beneficial effects on liver pathophysiology:

-

Sinusoidal Vasodilation: this compound upregulates the expression of endothelial nitric oxide synthase (eNOS) and dimethylaminohydrolase (DDAH), leading to increased nitric oxide (NO) production and vasodilation.[1] It also promotes the hydrogen sulfide (B99878) (H₂S) signaling pathway by upregulating cystathionase (CTH), further contributing to sinusoidal relaxation.[1]

-

Reduced Intrahepatic Vasoconstriction: The compound downregulates the expression of the potent vasoconstrictor endothelin-1 (B181129).[1] FXR activation has been shown to interfere with AP-1 and NF-κB signaling, which are involved in endothelin-1 transcription. It also decreases the levels of phosphorylated moesin (B1176500) (p-Moesin), supporting the relaxation of hepatic sinusoids.[1]

-

Anti-fibrotic Effects: In animal models of liver cirrhosis, this compound has been shown to decrease the expression of profibrogenic proteins such as collagen type 1 alpha 1 (Col1a1), alpha-smooth muscle actin (α-SMA), and transforming growth factor-beta (TGF-β).[1]

-

Improved Intestinal Barrier Function: this compound has been observed to decrease bacterial translocation from the gut, a key factor in the pathogenesis of complications in cirrhosis.[1]

The following diagram illustrates the proposed signaling pathway of this compound.

Preclinical Efficacy Data

This compound has been evaluated in rodent models of non-cirrhotic and cirrhotic portal hypertension, demonstrating significant beneficial effects on liver hemodynamics and histology.

In Vitro Activity

| Assay | Parameter | Value (nM) |

| FRET | EC₅₀ | 32 |

| M1H | EC₅₀ | 34 |

In Vivo Efficacy in Rat Models

The following tables summarize the key quantitative findings from preclinical studies. The typical dose administered was 10 mg/kg via oral gavage.[1]

Table 1: Effects on Portal Pressure

| Model | Treatment Group | Portal Pressure (mmHg) | % Reduction | p-value |

| Non-cirrhotic (PPVL, 7 days) | Vehicle | 12.6 ± 1.7 | - | - |

| This compound | 10.4 ± 1.1 | 17.5% | 0.020 | |

| Cirrhotic (CCl₄, 14 weeks) | Vehicle | 15.2 ± 0.5 | - | - |

| This compound | 11.8 ± 0.4 | 22.4% | 0.001 | |

| Cirrhotic (Short-term, 3 days) | - | - | 14% | 0.041 |

Table 2: Anti-fibrotic Effects in CCl₄-induced Cirrhotic Rats

| Parameter | % Reduction with this compound | p-value |

| Fibrotic Sirius Red Area | 43% | 0.005 |

| Hepatic Hydroxyproline (B1673980) | 66% | <0.001 |

Table 3: Effects on Bacterial Translocation and Related Markers in PPVL Rats

| Parameter | % Reduction with this compound | p-value |

| Bacterial Translocation | 36% | 0.041 |

| Lipopolysaccharide Binding Protein | 30% | 0.024 |

| Splanchnic Tumor Necrosis Factor α | 39% | 0.044 |

Pharmacokinetics and ADME

Detailed pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound are not extensively available in the public domain. However, it has been reported to possess improved pharmacokinetic properties compared to earlier FXR agonists. It is orally active, as demonstrated by its administration via gavage in preclinical studies.

Clinical Trials

As of the latest available information, there are no publicly registered clinical trials specifically for "this compound" or "PX20606".

Experimental Protocols

The following are representative protocols for the key experiments cited in the preclinical evaluation of this compound. It is important to note that the specific details of the protocols used in the original studies may vary.

Carbon Tetrachloride (CCl₄)-Induced Liver Cirrhosis in Rats

This model is widely used to induce liver fibrosis and cirrhosis that mimics aspects of human disease.

Portal Pressure Measurement in Rats

Direct measurement of portal pressure is a key endpoint in studies of portal hypertension.

-

Anesthesia: Anesthetize the rat (e.g., with isoflurane (B1672236) or an injectable anesthetic).

-

Surgical Preparation: Perform a midline laparotomy to expose the abdominal cavity.

-

Catheterization: Carefully isolate the portal vein or one of its tributaries (e.g., the ileocolic vein). A small incision is made, and a catheter connected to a pressure transducer is inserted and secured.

-

Measurement: Allow the pressure reading to stabilize and record the mean portal venous pressure.

-

Data Acquisition: The pressure transducer is connected to a data acquisition system for continuous recording and analysis.

Sirius Red Staining for Collagen Visualization

This method is used to stain collagen fibers in liver tissue sections to assess the extent of fibrosis.

-

Tissue Preparation: Fix liver tissue in 10% neutral buffered formalin, process, and embed in paraffin. Cut 4-5 µm thick sections and mount on slides.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

-

Staining:

-

Stain in Weigert's hematoxylin (B73222) for nuclear counterstaining.

-

Rinse in distilled water.

-

Stain in Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 1 hour.

-

Wash in two changes of acidified water.

-

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.

-

Analysis: Collagen fibers will be stained red. The stained area can be quantified using image analysis software.

Hydroxyproline Assay

This biochemical assay quantifies the total collagen content in a liver tissue sample.

-

Tissue Homogenization: A known weight of liver tissue is homogenized.

-

Hydrolysis: The homogenate is hydrolyzed (e.g., with 6N HCl at 110-120°C for 18-24 hours) to break down proteins into their constituent amino acids.

-

Oxidation: The hydroxyproline in the hydrolysate is oxidized by Chloramine-T.

-

Color Development: A chromogen (e.g., Ehrlich's reagent) is added, which reacts with the oxidized hydroxyproline to produce a colored product.

-

Spectrophotometry: The absorbance of the colored solution is measured at a specific wavelength (typically around 550-560 nm).

-

Quantification: The hydroxyproline concentration is determined by comparison to a standard curve generated with known concentrations of hydroxyproline.

Conclusion

This compound is a promising non-steroidal FXR agonist with demonstrated preclinical efficacy in models of liver fibrosis and portal hypertension. Its multifaceted mechanism of action, targeting sinusoidal dysfunction, vasoconstriction, and fibrosis, makes it an attractive candidate for further investigation in the treatment of chronic liver diseases. While detailed pharmacokinetic and clinical data are not yet publicly available, the robust preclinical findings warrant continued research and development of this compound.

References

The Biological Activity of trans-PX20606: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-PX20606 is a novel, non-steroidal, selective farnesoid X receptor (FXR) agonist that has demonstrated significant therapeutic potential in preclinical models of liver disease. This technical guide provides an in-depth overview of the biological activity of this compound, with a focus on its efficacy in ameliorating portal hypertension and liver fibrosis. The document summarizes key quantitative data, details experimental methodologies for pivotal studies, and illustrates the compound's mechanism of action through signaling pathway and experimental workflow diagrams.

Core Mechanism of Action: FXR Agonism

This compound exerts its biological effects primarily through the activation of the farnesoid X receptor, a nuclear receptor highly expressed in the liver and intestine.[1][2] FXR is a key regulator of bile acid, lipid, and glucose metabolism.[2][3] Upon activation by an agonist like this compound, FXR modulates the expression of numerous target genes involved in critical cellular processes. In the context of liver disease, FXR agonism has been shown to reduce hepatic inflammation, inhibit fibrosis, and improve sinusoidal function.[4][5]

In Vivo Efficacy in Preclinical Models of Portal Hypertension

The therapeutic effects of this compound have been evaluated in established rat models of non-cirrhotic (partial portal vein ligation, PPVL) and cirrhotic (carbon tetrachloride, CCl4) portal hypertension.[4][5]

Hemodynamic Effects

Oral administration of this compound (10 mg/kg) resulted in a significant reduction in portal pressure in both the PPVL and CCl4 models.[4][5] Short-term treatment (3 days) in the CCl4 model led to a 14% decrease in portal pressure, which was further enhanced to a 22% reduction with long-term therapy (14 weeks).[5]

Table 1: Effect of this compound on Portal Pressure

| Model | Treatment Group | Portal Pressure (mmHg) | Percent Reduction | p-value |

| PPVL (7 days) | Vehicle | 12.6 ± 1.7 | - | - |

| This compound (10 mg/kg) | 10.4 ± 1.1 | 17.5% | 0.020 | |

| CCl4 (14 weeks) | Vehicle | 15.2 ± 0.5 | - | - |

| This compound (10 mg/kg) | 11.8 ± 0.4 | 22.4% | 0.001 |

Anti-Fibrotic Activity

In the CCl4-induced cirrhosis model, long-term treatment with this compound demonstrated potent anti-fibrotic effects, as evidenced by a significant reduction in key markers of liver fibrosis.[4][5]

Table 2: Anti-Fibrotic Effects of this compound in CCl4 Rat Model

| Parameter | Treatment Group | Value | Percent Reduction | p-value |

| Fibrotic Sirius Red Area | Vehicle | - | - | - |

| This compound (10 mg/kg) | - | 43% | 0.005 | |

| Hepatic Hydroxyproline (B1673980) | Vehicle | - | - | - |

| This compound (10 mg/kg) | - | 66% | <0.001 | |

| Col1a1 Expression | Vehicle | - | - | - |

| This compound (10 mg/kg) | Significantly Reduced | - | - | |

| α-Smooth Muscle Actin | Vehicle | - | - | - |

| This compound (10 mg/kg) | Significantly Reduced | - | - |

Improvement of Sinusoidal Dysfunction

This compound treatment was shown to improve endothelial function and induce sinusoidal vasodilation. This is achieved through the upregulation of key vasodilatory molecules and the downregulation of vasoconstrictors.[4]

Table 3: Effect of this compound on Markers of Sinusoidal Function

| Protein | Effect of this compound |

| Endothelial Nitric Oxide Synthase (eNOS) | Upregulation |

| Dimethylarginine Dimethylaminohydrolase 1 (DDAH1) | Upregulation |

| GTP-cyclohydrolase 1 (GCH-1) | Upregulation |

| Endothelin-1 | Downregulation |

| Phosphorylated Moesin (p-Moesin) | Downregulation |

Anti-Inflammatory Effects and Reduced Bacterial Translocation

In the PPVL model, this compound treatment led to a reduction in intestinal inflammation and bacterial translocation, key factors in the pathogenesis of complications in portal hypertension.[4][5]

Table 4: Anti-Inflammatory and Barrier-Protective Effects of this compound in PPVL Rat Model

| Parameter | Percent Reduction | p-value |

| Bacterial Translocation | 36% | 0.041 |

| Lipopolysaccharide Binding Protein | 30% | 0.024 |

| Splanchnic Tumor Necrosis Factor α | 39% | 0.044 |

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling cascade initiated by this compound binding to FXR, leading to the amelioration of portal hypertension.

Caption: Signaling pathway of this compound in ameliorating portal hypertension.

Experimental Workflow for Preclinical Evaluation

The diagram below outlines the general workflow for evaluating the efficacy of this compound in rodent models of portal hypertension.

Caption: General experimental workflow for preclinical evaluation of this compound.

Detailed Experimental Protocols

Animal Models of Portal Hypertension

-

Partial Portal Vein Ligation (PPVL): Anesthesia is induced in rats (e.g., with ketamine/xylazine). A midline laparotomy is performed to expose the portal vein. A calibrated stenosis is created by ligating the portal vein around a needle of a specific gauge, which is then removed.[6] The abdominal wall is then closed in layers. This model induces pre-hepatic portal hypertension.

-

Carbon Tetrachloride (CCl4) Model: Cirrhosis and portal hypertension are induced by repeated intraperitoneal injections of CCl4 (e.g., twice weekly) over a period of several weeks (e.g., 14 weeks). This model recapitulates the features of cirrhosis-induced portal hypertension.

Invasive Portal Pressure Measurement

Following treatment, rats are anesthetized. The portal vein is accessed via cannulation of a mesenteric vein (e.g., the ileocolic vein) with a catheter connected to a pressure transducer.[4] The catheter is advanced into the portal vein, and portal pressure is recorded.

Quantification of Liver Fibrosis

-

Sirius Red Staining:

-

Formalin-fixed, paraffin-embedded liver sections are deparaffinized and hydrated.

-

Slides are stained with Picro-Sirius Red solution for 60 minutes.

-

Sections are washed with acidified water, dehydrated through a graded ethanol (B145695) series, and cleared with xylene.[7][8]

-

Stained sections are mounted, and the red-stained collagen area is quantified using image analysis software.

-

-

Hepatic Hydroxyproline Content:

-

A weighed portion of the liver is homogenized and hydrolyzed in strong acid (e.g., 6N HCl) at high temperature (e.g., 110-120°C) for several hours to break down collagen into its constituent amino acids.[9][10]

-

The hydrolysate is neutralized, and the hydroxyproline content is determined using a colorimetric assay, often involving reaction with chloramine-T and Ehrlich's reagent.[11]

-

The absorbance is read at approximately 550-560 nm, and the hydroxyproline concentration is calculated from a standard curve.

-

Western Blotting for Protein Expression

-

Liver tissue is homogenized in a lysis buffer containing protease inhibitors.

-

Total protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the proteins of interest (e.g., eNOS, DDAH).

-

After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence detection system and quantified by densitometry.[12][13]

Conclusion

This compound is a potent FXR agonist with significant beneficial effects in preclinical models of portal hypertension and liver fibrosis. Its multifaceted mechanism of action, encompassing anti-fibrotic, anti-inflammatory, and vasodilatory effects, positions it as a promising therapeutic candidate for chronic liver diseases. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in the further investigation and clinical translation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Update on FXR Biology: Promising Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Invasive Hemodynamic Characterization of the Portal-hypertensive Syndrome in Cirrhotic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abcam.cn [abcam.cn]

- 6. Constriction rate variation produced by partial ligation of the portal vein at pre-hepatic portal hypertension induced in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. med.emory.edu [med.emory.edu]

- 8. stainsfile.com [stainsfile.com]

- 9. Liver Biopsy Hydroxyproline Content Is a Diagnostic for Hepatocellular Carcinoma in Murine Models of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. researchgate.net [researchgate.net]

- 13. remedypublications.com [remedypublications.com]

Unraveling the Anti-Fibrotic Potential of trans-PX20606: A Deep Dive into Liver Fibrosis Pathways

For Immediate Release

This technical guide provides an in-depth analysis of the investigational compound trans-PX20606 and its mechanism of action in ameliorating liver fibrosis. The document is intended for researchers, scientists, and drug development professionals actively working in the field of hepatology and fibrosis. Herein, we detail the core signaling pathways implicated in liver fibrosis, the therapeutic intervention of this compound, quantitative efficacy data from preclinical models, and comprehensive experimental protocols.

Introduction to Liver Fibrosis and the Role of Hepatic Stellate Cells

Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which ultimately leads to cirrhosis, portal hypertension, and liver failure.[1] The activation of hepatic stellate cells (HSCs) is a pivotal event in the progression of liver fibrosis.[2][3] In response to liver injury, quiescent HSCs transdifferentiate into proliferative, fibrogenic myofibroblasts.[4] This activation is driven by a complex interplay of signaling molecules, with the Transforming Growth Factor-β (TGF-β) pathway being a master regulator of this pro-fibrotic cascade.[2][5]

The Farnesoid X Receptor (FXR) as a Therapeutic Target

The Farnesoid X Receptor (FXR), a nuclear bile acid receptor, has emerged as a promising therapeutic target for liver diseases.[6] Activation of FXR has been shown to exert protective effects against liver injury and fibrosis.[7] this compound is a novel, non-steroidal, and selective FXR agonist that has demonstrated potent anti-fibrotic activities in preclinical models of liver fibrosis.[8]

Mechanism of Action of this compound in Liver Fibrosis

This compound mediates its anti-fibrotic effects primarily through the activation of FXR in the liver. This activation initiates a cascade of downstream signaling events that counteract the pro-fibrotic TGF-β pathway and reduce the activation of HSCs.

Antagonism of the TGF-β Signaling Pathway

The TGF-β signaling pathway is a central driver of liver fibrosis.[2][5] Upon binding to its receptor, TGF-β activates the Smad signaling cascade, leading to the transcription of pro-fibrotic genes, including collagens. This compound, through FXR activation, is understood to interfere with this pathway, thereby reducing collagen deposition and mitigating fibrosis.

Preclinical Efficacy of this compound

The anti-fibrotic effects of this compound have been evaluated in a rat model of carbon tetrachloride (CCl4)-induced liver fibrosis. The quantitative data from these studies are summarized below.

Table 1: Effect of this compound on Liver Fibrosis Markers in CCl4-Induced Cirrhotic Rats

| Parameter | Control (CCl4) | This compound (10 mg/kg) | Percentage Change | p-value | Citation |

| Portal Pressure (mmHg) | 15.2 ± 0.5 | 11.8 ± 0.4 | -22% | p=0.001 | [6][8] |

| Fibrotic Sirius Red Area (%) | Not specified | Not specified | -43% | p=0.005 | [6][8] |

| Hepatic Hydroxyproline (B1673980) (µg/g) | Not specified | Not specified | -66% | p<0.001 | [6][8] |

Table 2: Effect of this compound on Gene Expression of Profibrogenic Proteins

| Gene | Regulation by this compound | Citation |

| Col1a1 (Collagen, type I, alpha 1) | Decreased | [6][8] |

| α-SMA (Alpha-smooth muscle actin) | Decreased | [6][8] |

| TGF-β (Transforming growth factor beta) | Decreased | [6][8] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

CCl4-Induced Liver Fibrosis Model in Rats

A widely used model to induce liver fibrosis that recapitulates the histopathological features of human cirrhosis.

Protocol:

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[9][10]

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.[9]

-

Induction of Fibrosis: Carbon tetrachloride (CCl4) is typically diluted 1:1 with olive oil or corn oil and administered via intraperitoneal injection or oral gavage.[9][10] A common protocol involves twice-weekly administration for a period of 6 to 12 weeks to establish significant fibrosis.[10][11]

-

Treatment: this compound is administered orally by gavage at a dose of 10 mg/kg.[6][8]

-

Monitoring: Animals are monitored daily for signs of distress, and body weight is recorded regularly.

-

Sample Collection: At the end of the study period, animals are euthanized, and blood and liver tissue are collected for further analysis.

Histological Analysis of Liver Fibrosis

Sirius Red Staining for Collagen Visualization:

This method is used to stain collagen fibers in tissue sections, allowing for the quantification of fibrosis.[12][13]

Protocol:

-

Deparaffinization and Rehydration: Paraffin-embedded liver sections (4-5 µm) are deparaffinized in xylene and rehydrated through a series of graded ethanol (B145695) solutions to water.[14][15]

-

Staining: Slides are incubated in Picro-Sirius Red solution for 60 minutes at room temperature.[14][15]

-

Washing: Slides are washed in two changes of acidified water.[14]

-

Dehydration and Mounting: Slides are dehydrated through graded ethanol, cleared in xylene, and mounted with a resinous medium.[14]

-

Analysis: The red-stained collagen area is quantified using image analysis software.

Biochemical Analysis of Liver Fibrosis

Hydroxyproline Assay for Collagen Quantification:

The hydroxyproline content in the liver is a direct measure of collagen content and, therefore, the extent of fibrosis.[9][10]

Protocol:

-

Tissue Homogenization: A known weight of liver tissue is homogenized.[16]

-

Hydrolysis: The homogenate is hydrolyzed in a strong acid (e.g., 6N HCl) or strong base (e.g., 10N NaOH) at high temperature (e.g., 120°C) to break down collagen into its constituent amino acids.[8][16]

-

Oxidation: The hydroxyproline in the hydrolysate is oxidized by Chloramine-T.[8]

-

Colorimetric Reaction: A colorimetric reagent (e.g., Ehrlich's reagent) is added, which reacts with the oxidized hydroxyproline to produce a colored product.[8]

-

Measurement: The absorbance of the colored product is measured using a spectrophotometer (typically at 550-560 nm), and the hydroxyproline concentration is determined by comparison to a standard curve.[17]

Conclusion

This compound, a potent and selective non-steroidal FXR agonist, demonstrates significant anti-fibrotic efficacy in preclinical models of liver fibrosis. Its mechanism of action, centered on the activation of FXR and subsequent antagonism of the pro-fibrotic TGF-β signaling pathway, presents a promising therapeutic strategy for patients with chronic liver disease. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further investigate the therapeutic potential of FXR agonists in the treatment of liver fibrosis.

References

- 1. researchgate.net [researchgate.net]

- 2. TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis-Updated 2019 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis—Updated 2019 | Semantic Scholar [semanticscholar.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis—Updated 2019 - ProQuest [proquest.com]

- 6. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis [aginganddisease.org]

- 7. FXR agonist obeticholic acid reduces hepatic inflammation and fibrosis in a rat model of toxic cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hydroxyproline assay. [bio-protocol.org]

- 10. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Update on FXR Biology: Promising Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Sirius Red staining of murine tissues [protocols.io]

- 14. stainsfile.com [stainsfile.com]

- 15. ethosbiosciences.com [ethosbiosciences.com]

- 16. abcam.com [abcam.com]

- 17. assaygenie.com [assaygenie.com]

Trans-PX20606: A Novel Non-Steroidal FXR Agonist and its Anti-Fibrotic Effects on Hepatic Stellate Cells

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins. Hepatic stellate cells (HSCs) are the primary cell type responsible for liver fibrosis. In response to liver injury, quiescent HSCs transdifferentiate into a myofibroblast-like phenotype, which is characterized by increased proliferation, contractility, and synthesis of ECM components, particularly type I collagen. The farnesoid X receptor (FXR), a nuclear hormone receptor highly expressed in the liver and intestine, has emerged as a key regulator of bile acid, lipid, and glucose metabolism, and as a promising therapeutic target for liver diseases, including fibrosis. Trans-PX20606 is a novel, non-steroidal, and selective FXR agonist that has demonstrated potent anti-fibrotic activities in preclinical models of liver disease. This technical guide provides an in-depth overview of the effects of this compound on hepatic stellate cells, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways.

Quantitative Data Summary

The anti-fibrotic efficacy of this compound has been demonstrated in a well-established preclinical model of carbon tetrachloride (CCl4)-induced liver cirrhosis in rats. The following tables summarize the key findings from a 14-week study where cirrhotic rats were treated with PX20606 (10 mg/kg, daily oral gavage).

Table 1: Effects of this compound on Liver Fibrosis Markers in CCl4-Induced Cirrhotic Rats [1]

| Parameter | Vehicle Control (CCl4) | This compound (10 mg/kg) | Percentage Change | p-value |

| Sirius Red Area (%) | 100 | 57 | -43% | 0.005 |

| Hepatic Hydroxyproline (B1673980) (µg/g) | 100 | 34 | -66% | <0.001 |

Table 2: Effects of this compound on Gene Expression of Profibrogenic Proteins in CCl4-Induced Cirrhotic Rats [1]

| Gene | Vehicle Control (CCl4) | This compound (10 mg/kg) | Observation |

| Col1a1 (Collagen, type I, alpha 1) | Upregulated | Decreased Expression | |

| α-SMA (Alpha-smooth muscle actin) | Upregulated | Decreased Expression | |

| TGF-β (Transforming growth factor beta) | Upregulated | Decreased Expression |

Experimental Protocols

The data presented above were generated from a series of preclinical experiments. The following is a detailed description of the key methodologies employed.

Animal Model of Liver Cirrhosis

-

Model: Carbon tetrachloride (CCl4)-induced liver cirrhosis.[1]

-

Animals: Male Sprague-Dawley rats.

-

Induction: Rats were treated with CCl4 for 14 weeks to induce cirrhosis.[1]

-

Treatment: Following the induction of cirrhosis, rats were randomized to receive either vehicle control or this compound (10 mg/kg) daily via oral gavage for the entire 14-week duration of CCl4 administration.[1]

Assessment of Liver Fibrosis

-

Histology: Liver tissue was fixed, sectioned, and stained with Sirius Red to visualize collagen deposition. The stained area was quantified using digital image analysis.[1]

-

Hydroxyproline Assay: Hepatic hydroxyproline content, a quantitative marker of collagen, was measured from liver tissue homogenates.[1]

-

Gene Expression Analysis: The mRNA expression levels of key profibrogenic genes, including Col1a1, α-SMA, and TGF-β, were determined by quantitative real-time polymerase chain reaction (qRT-PCR) from liver tissue samples.[1]

In Vitro Studies with Hepatic Stellate Cells

-

Cell Line: Human hepatic stellate cell line (LX2) was used for in vitro experiments.[1][2] LX2 cells are an immortalized human HSC line that retains key features of primary HSCs, making them a suitable model for studying hepatic fibrosis.[3][4]

-

Objective: To elucidate the direct effects of FXR agonists on hepatic stellate cells.[2]

-

Note: While the primary study mentions the use of LX2 cells, detailed quantitative results from these specific in vitro experiments with PX20606 are not provided in the publication.[1][2]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-fibrotic effects on hepatic stellate cells primarily through the activation of the Farnesoid X Receptor (FXR). The proposed signaling pathway is illustrated below.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Experimental workflow for inducing and treating CCl4-induced liver fibrosis.

Proposed Signaling Pathway of this compound in Hepatic Stellate Cells

References

- 1. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Human hepatic stellate cell lines, LX-1 and LX-2: new tools for analysis of hepatic fibrosis | Semantic Scholar [semanticscholar.org]

- 4. Human hepatic stellate cell lines, LX-1 and LX-2: new tools for analysis of hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Role of trans-PX20606 in Modulating Sinusoidal Endothelial Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the non-steroidal farnesoid X receptor (FXR) agonist, trans-PX20606, and its significant impact on liver sinusoidal endothelial cell (LSEC) function. In chronic liver diseases, LSEC dysfunction is a critical event, leading to increased intrahepatic vascular resistance and portal hypertension. This compound has emerged as a promising therapeutic agent by targeting the intricate signaling pathways within these specialized endothelial cells. This document summarizes the current understanding of the mechanism of action of this compound, presents key quantitative data from preclinical studies, details relevant experimental methodologies, and provides visual representations of the core signaling pathways and experimental workflows.

Introduction: The Critical Role of Sinusoidal Endothelial Cells in Liver Homeostasis

Liver sinusoidal endothelial cells form the highly permeable barrier of the hepatic sinusoids and are crucial for maintaining liver homeostasis.[1] These specialized cells are characterized by the presence of fenestrae, which facilitate the exchange of solutes between the blood and hepatocytes.[1] In pathological conditions such as liver fibrosis and cirrhosis, LSECs undergo significant changes, including the loss of fenestrations (capillarization), which contributes to increased intrahepatic vascular resistance and the development of portal hypertension.[2]

This compound is a potent and selective non-steroidal agonist of the farnesoid X receptor (FXR), a nuclear hormone receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[3][4] Emerging evidence highlights the therapeutic potential of FXR agonists in liver diseases, with a particular focus on their ability to modulate LSEC function and ameliorate portal hypertension.[3]

Mechanism of Action of this compound on Sinusoidal Endothelial Cells

The therapeutic effects of this compound on LSECs are primarily mediated through the activation of the Farnesoid X Receptor (FXR). This activation initiates a signaling cascade that leads to the restoration of endothelial function and a reduction in intrahepatic vasoconstriction.

The FXR Signaling Pathway in Sinusoidal Endothelial Cells

Upon binding to its ligand, such as this compound, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. In sinusoidal endothelial cells, this leads to two key downstream effects: the upregulation of endothelial nitric oxide synthase (eNOS) and the downregulation of endothelin-1 (B181129) (ET-1).[5][6]

Upregulation of eNOS: Activation of FXR leads to increased transcription of the eNOS gene.[5] The resulting eNOS protein catalyzes the production of nitric oxide (NO), a potent vasodilator.[7] Increased NO bioavailability in the hepatic sinusoids leads to relaxation of the sinusoidal tone, thereby reducing intrahepatic vascular resistance.[8]

Downregulation of ET-1: Conversely, FXR activation suppresses the expression of the potent vasoconstrictor, endothelin-1.[6] By reducing the levels of ET-1, this compound further contributes to the alleviation of intrahepatic vasoconstriction.

Quantitative Data on the Effects of this compound

Preclinical studies have provided significant quantitative data demonstrating the efficacy of this compound in models of portal hypertension and liver fibrosis. The following tables summarize key findings from a pivotal study by Schwabl et al. (2017).[3][9]

Table 1: Effect of this compound on Portal Pressure in Rat Models

| Animal Model | Treatment Group | Portal Pressure (mmHg) | Percent Reduction | p-value |

| Non-cirrhotic (PPVL) | Vehicle | 12.6 ± 1.7 | - | - |

| This compound (10 mg/kg) | 10.4 ± 1.1 | 17.5% | p=0.020 | |

| Cirrhotic (CCl₄) | Vehicle | 15.2 ± 0.5 | - | - |

| This compound (10 mg/kg) | 11.8 ± 0.4 | 22.4% | p=0.001 |

Data are presented as mean ± SEM. PPVL: Partial Portal Vein Ligation; CCl₄: Carbon Tetrachloride.

Table 2: Effect of this compound on Liver Fibrosis in CCl₄-induced Cirrhotic Rats

| Parameter | Treatment Group | Value | Percent Reduction | p-value |

| Fibrotic Area (% of Sirius Red staining) | Vehicle | Not explicitly stated | - | - |

| This compound (10 mg/kg) | - | 43% | p=0.005 | |

| Hepatic Hydroxyproline (µg/g liver) | Vehicle | Not explicitly stated | - | - |

| This compound (10 mg/kg) | - | 66% | p<0.001 |

Table 3: Effect of this compound on Markers of Sinusoidal Endothelial Cell Function

| Marker | Effect of this compound |

| eNOS expression | Increased |

| DDAH1 expression | Increased |

| Endothelin-1 expression | Decreased |

| p-Moesin expression | Decreased |

DDAH1 (dimethylarginine dimethylaminohydrolase 1) is an enzyme that degrades an endogenous inhibitor of eNOS, thus its upregulation contributes to increased NO production.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the studies of this compound.

Animal Model of Liver Cirrhosis and Portal Hypertension

A widely used model to induce liver cirrhosis and portal hypertension is the chronic administration of carbon tetrachloride (CCl₄) to rats.

Protocol Outline:

-

Animal Selection: Male Wistar rats are commonly used.

-

CCl₄ Administration: CCl₄ is typically diluted in a vehicle like corn oil and administered via intraperitoneal injection or oral gavage, for instance, twice a week for 14 weeks.

-

Treatment: this compound (e.g., 10 mg/kg) or vehicle is administered daily via oral gavage during the study period.

-

Hemodynamic Measurements: At the end of the treatment period, rats are anesthetized, and portal pressure is measured directly by cannulating the portal vein.

-

Tissue Collection: Livers are harvested for histological analysis (e.g., Sirius Red staining for fibrosis) and molecular analysis (e.g., Western blotting or qPCR for protein and gene expression).

Culture of Human Liver Sinusoidal Endothelial Cells (HLECs)

Primary HLECs are a crucial in vitro tool to study the direct effects of compounds on sinusoidal endothelial cell function.

Protocol Outline:

-

Coating of Culture Vessels: Culture plates or flasks are coated with an extracellular matrix protein such as fibronectin or collagen I to promote cell attachment.

-

Thawing of Cryopreserved Cells: Cryopreserved HLECs are rapidly thawed in a 37°C water bath.

-

Cell Seeding: The thawed cells are centrifuged to remove cryoprotectant, resuspended in endothelial cell growth medium, and seeded onto the coated culture vessels.

-

Cell Culture: Cells are maintained in a humidified incubator at 37°C and 5% CO₂. The medium is changed every 2-3 days.

-

Treatment: Once the cells reach a desired confluency, they can be treated with this compound or other compounds for subsequent analysis.

Immunofluorescence Staining for eNOS in Liver Tissue

This technique is used to visualize the expression and localization of eNOS within the liver sinusoids.

Protocol Outline:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded liver tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.

-

Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., normal goat serum).

-

Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific for eNOS.

-

Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is applied.

-

Counterstaining and Mounting: The nuclei are counterstained with a fluorescent DNA dye (e.g., DAPI), and the slides are mounted with an anti-fade mounting medium.

-

Visualization: The stained sections are visualized using a fluorescence microscope.

Conclusion

This compound demonstrates significant therapeutic potential for the treatment of chronic liver diseases by directly targeting and improving the function of sinusoidal endothelial cells. Its mechanism of action, centered on the activation of FXR and the subsequent modulation of key vasoactive molecules like eNOS and ET-1, leads to a reduction in intrahepatic vascular resistance and portal pressure. The quantitative data from preclinical models strongly support its efficacy in ameliorating liver fibrosis and portal hypertension. The experimental protocols outlined in this guide provide a framework for further research into the promising therapeutic applications of this compound and other FXR agonists in the management of liver disease.

References

- 1. Frontiers | Mouse liver sinusoidal endothelial cell responses to the glucocorticoid receptor agonist dexamethasone [frontiersin.org]

- 2. FXR promotes endothelial cell motility through coordinated regulation of FAK and MMP-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Downregulation of endothelin-1 by farnesoid X receptor in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Liver sinusoidal endothelial cells are responsible for nitric oxide modulation of resistance in the hepatic sinusoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Landscape of trans-PX20606: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-PX20606 is a potent, non-steroidal, selective agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor with a pivotal role in regulating bile acid, lipid, and glucose metabolism. This technical guide provides an in-depth overview of the molecular targets of this compound, detailing its mechanism of action, downstream signaling effects, and the experimental methodologies used for their characterization. The primary focus is on its well-documented effects in the context of liver pathophysiology, including its anti-fibrotic and portal hypotensive activities. Furthermore, this guide explores the established role of its primary target, FXR, in the suppression of hepatocellular carcinoma, providing a basis for potential future investigations into the anti-cancer properties of this compound.

Primary Molecular Target: Farnesoid X Receptor (FXR)

The principal molecular target of this compound is the Farnesoid X Receptor (FXR), also known as the bile acid receptor. As a selective agonist, this compound binds to and activates FXR, initiating a cascade of downstream transcriptional events.

Quantitative Activation Data

The potency of this compound in activating FXR has been determined through various in vitro assays.

| Assay Type | Parameter | Value (nM) | Reference |

| Förster Resonance Energy Transfer (FRET) Assay | EC50 | 32 | [1] |

| Mammalian Two-Hybrid (M2H) Assay | EC50 | 34 | [1] |

Downstream Molecular Effects in Liver Pathophysiology

Activation of FXR by this compound leads to significant modulation of downstream signaling pathways, primarily exerting beneficial effects in the context of liver fibrosis and portal hypertension.[2]

Upregulation of Vasodilatory Mediators

In human liver sinusoidal endothelial cells, this compound has been shown to increase the expression of key enzymes involved in vasodilation.[2]

-

Endothelial Nitric Oxide Synthase (eNOS): An enzyme that produces nitric oxide (NO), a potent vasodilator.

-

Dimethylarginine Dimethylaminohydrolase (DDAH): An enzyme that degrades asymmetric dimethylarginine (ADMA), an endogenous inhibitor of eNOS.

Attenuation of Hepatic Fibrosis

This compound demonstrates significant anti-fibrotic effects by downregulating the expression of key profibrogenic proteins.[2][3]

-

Collagen, Type I, Alpha 1 (Col1a1): A primary component of the fibrotic scar.

-

Alpha-Smooth Muscle Actin (α-SMA): A marker of activated hepatic stellate cells, the primary collagen-producing cells in the liver.

-

Transforming Growth Factor-beta (TGF-β): A potent profibrogenic cytokine.

Quantitative In Vivo Efficacy

Studies in rat models of non-cirrhotic and cirrhotic portal hypertension have demonstrated the in vivo efficacy of this compound.[2][3]

| Animal Model | Parameter | Treatment Group | Control Group | Percentage Change | p-value | Reference |

| Partial Portal Vein Ligation (PPVL) | Portal Pressure (mmHg) | 10.4 ± 1.1 | 12.6 ± 1.7 | -17.5% | p=0.020 | [2][3] |

| Carbon Tetrachloride (CCl4) Induced Cirrhosis | Portal Pressure (mmHg) | 11.8 ± 0.4 | 15.2 ± 0.5 | -22.4% | p=0.001 | [2][3] |

| CCl4 Induced Cirrhosis | Fibrotic Sirius Red Area | - | - | -43% | p=0.005 | [2][3] |

| CCl4 Induced Cirrhosis | Hepatic Hydroxyproline (B1673980) | - | - | -66% | p<0.001 | [2][3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and the general workflows of experiments used to characterize its effects.

Caption: Signaling pathway of this compound via FXR activation.

Caption: General workflow for in vivo evaluation of this compound.

Farnesoid X Receptor and Hepatocellular Carcinoma

While direct studies on the effect of this compound on liver cancer are limited, the role of its target, FXR, in hepatocellular carcinoma (HCC) is well-established. FXR is generally considered a tumor suppressor in the liver.[4][5][6]

-

Downregulation in HCC: FXR expression is frequently downregulated in human HCC tissues.[4]

-

Tumorigenesis in FXR-null mice: Mice lacking FXR spontaneously develop HCC, indicating a protective role for FXR.[5]

-

Mechanisms of Tumor Suppression: FXR activation can inhibit liver cancer cell growth and induce cell cycle arrest.[4] It exerts its anti-tumor effects through various mechanisms, including the regulation of bile acid homeostasis, suppression of inflammatory pathways (e.g., STAT3 signaling), and induction of tumor suppressor genes.[4][6]

The potent agonism of this compound on FXR suggests a potential therapeutic avenue for investigation in the context of HCC, particularly in tumors with retained FXR expression.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the characterization of this compound. Specific parameters may vary between studies.

In Vitro FXR Activation Assays

5.1.1. Förster Resonance Energy Transfer (FRET) Assay

-

Principle: Measures the interaction between FXR and a coactivator peptide in the presence of an agonist. The binding of the agonist induces a conformational change in FXR, allowing the coactivator to bind, bringing a donor and acceptor fluorophore into proximity and generating a FRET signal.

-

General Protocol:

-

Purified, tagged FXR protein and a fluorescently labeled coactivator peptide are incubated in a microplate.

-

This compound is added at various concentrations.

-

The plate is incubated to allow for binding.

-

The FRET signal is measured using a plate reader.

-

EC50 values are calculated from the dose-response curve.

-

5.1.2. Mammalian Two-Hybrid (M2H) Assay

-

Principle: Assesses the ligand-dependent interaction of FXR with a coactivator within a cellular context.

-

General Protocol:

-

Mammalian cells are co-transfected with two plasmids: one encoding the FXR ligand-binding domain fused to a DNA-binding domain (e.g., GAL4), and another encoding a coactivator fused to a transcriptional activation domain (e.g., VP16). A third reporter plasmid containing a promoter with binding sites for the DNA-binding domain and a reporter gene (e.g., luciferase) is also co-transfected.

-

The transfected cells are treated with varying concentrations of this compound.

-

The agonist induces the interaction between the FXR fusion protein and the coactivator fusion protein, leading to the activation of the reporter gene.

-

Reporter gene activity (e.g., luminescence) is measured.

-

EC50 values are determined from the dose-response curve.

-

In Vivo Models and Analyses

5.2.1. Animal Models of Liver Disease

-

Partial Portal Vein Ligation (PPVL): A surgical procedure in rats to induce non-cirrhotic portal hypertension.[2][7]

-

Carbon Tetrachloride (CCl4) Administration: Chronic administration of CCl4 to rats to induce liver fibrosis and cirrhosis.[2][7]

5.2.2. Portal Pressure Measurement

-

Procedure: In anesthetized rats, a catheter is inserted into the portal vein to directly measure portal pressure using a pressure transducer.[8]

5.2.3. Quantification of Liver Fibrosis

-

Sirius Red Staining:

-

Paraffin-embedded liver sections are deparaffinized and rehydrated.

-

Sections are stained with Picro-Sirius Red solution.

-

The stained sections are dehydrated and mounted.

-

The red-stained collagen area is quantified using image analysis software and expressed as a percentage of the total liver area.[9][10][11][12][13]

-

-

Hydroxyproline Assay:

5.2.4. Immunohistochemistry for α-SMA

-

Procedure:

5.2.5. Quantitative Real-Time PCR (qPCR)

-

Procedure:

-

Total RNA is extracted from liver tissue.

-

RNA is reverse-transcribed into cDNA.

-

qPCR is performed using specific primers for target genes (e.g., Col1a1, Tgfb1) and a reference gene.

-

The relative expression of the target genes is calculated.

-

Cellular Assays

5.3.1. Western Blot for eNOS and DDAH

-

Procedure:

-

Protein lysates are obtained from cultured human liver sinusoidal endothelial cells treated with this compound.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies against eNOS and DDAH, followed by a horseradish peroxidase-conjugated secondary antibody.

-

The protein bands are visualized by chemiluminescence and quantified by densitometry.[22][23]

-

Conclusion

This compound is a selective FXR agonist with well-defined molecular targets and downstream effects that translate to significant therapeutic potential, particularly in the treatment of liver fibrosis and portal hypertension. Its primary mechanism of action involves the activation of FXR, leading to the upregulation of vasodilatory pathways and the downregulation of key profibrogenic mediators. The established role of FXR as a tumor suppressor in the liver provides a strong rationale for further investigation into the utility of this compound in the context of hepatocellular carcinoma. The experimental protocols outlined in this guide provide a framework for the continued exploration of this promising therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Farnesoid X Receptor Attenuates the Tumorigenicity of Liver Cancer Stem Cells by Inhibiting STAT3 Phosphorylation [mdpi.com]

- 5. Role of Farnesoid X Receptor and Bile Acids in Hepatic Tumor Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of farnesoid X receptor in metabolic diseases, and gastrointestinal and liver cancer - ProQuest [proquest.com]

- 7. Comparison of three research models of portal hypertension in mice: macroscopic, histological and portal pressure evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Invasive Hemodynamic Characterization of the Portal-hypertensive Syndrome in Cirrhotic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fibrosis-inflammation.com [fibrosis-inflammation.com]

- 10. researchgate.net [researchgate.net]

- 11. Reliable computational quantification of liver fibrosis is compromised by inherent staining variation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 16. Hydroxyproline Assay Kit [cellbiolabs.com]

- 17. [Immunohistochemical analysis of alpha-SMA and GFAP expression in liver stellate cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. agilent.com [agilent.com]

- 20. Expression of alpha-smooth muscle actin in liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Functional interaction of endothelial nitric oxide synthase with a voltage-dependent anion channel - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Discovery and Development of trans-PX20606: A Non-Steroidal FXR Agonist for Liver Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

trans-PX20606 is a potent and selective, non-steroidal farnesoid X receptor (FXR) agonist that has demonstrated significant therapeutic potential in preclinical models of liver disease. Developed by Phenex Pharmaceuticals and later acquired by Gilead Sciences, this molecule has been investigated for its ability to ameliorate portal hypertension and liver fibrosis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Introduction

The farnesoid X receptor (FXR) is a nuclear hormone receptor that plays a critical role in the regulation of bile acid, lipid, and glucose homeostasis. Its activation has been shown to have protective effects in the liver, including the reduction of steatosis, inflammation, and fibrosis.[1] This has made FXR a compelling therapeutic target for chronic liver diseases such as non-alcoholic steatohepatitis (NASH) and cirrhosis.

This compound (also known as PX-102) emerged from a drug discovery program aimed at identifying non-steroidal FXR agonists with improved pharmacological properties over earlier steroidal compounds. It is an analog of the well-characterized FXR agonist GW4064.[2] Preclinical studies have highlighted the efficacy of this compound in animal models of portal hypertension and liver cirrhosis, demonstrating its potential to address key pathologies associated with advanced liver disease.

Physicochemical Properties and In Vitro Potency

While the specific synthesis protocol for this compound is proprietary, its development as a GW4064 analog provides insight into its chemical scaffold. The following table summarizes its key properties and in vitro activity.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₂₂Cl₃NO₄ | [3] |

| Molecular Weight | 554.85 g/mol | [3] |

| CAS Number | 1268245-19-7 | [3] |

| EC₅₀ (human FXR) | 50 nM | [3] |

| EC₅₀ (mouse FXR) | 220 nM | [3] |

Preclinical Development and Efficacy

The therapeutic potential of this compound has been primarily evaluated in rat models of non-cirrhotic and cirrhotic portal hypertension. These studies have provided robust quantitative data on its pharmacological effects.

Efficacy in a Non-Cirrhotic Portal Hypertension Model (Partial Portal Vein Ligation)

In a model of pre-hepatic portal hypertension induced by partial portal vein ligation (PPVL) in rats, a 7-day treatment with this compound demonstrated significant improvements in portal pressure and markers of bacterial translocation.

| Parameter | Vehicle Control | This compound (10 mg/kg) | % Change | p-value | Reference |

| Portal Pressure (mmHg) | 12.6 ± 1.7 | 10.4 ± 1.1 | -17.5% | p=0.020 | [4] |

| Bacterial Translocation | - | - | -36% | p=0.041 | [4] |

| Lipopolysaccharide Binding Protein | - | - | -30% | p=0.024 | [4] |

| Splanchnic Tumour Necrosis Factor α | - | - | -39% | p=0.044 | [4] |

Efficacy in a Cirrhotic Portal Hypertension Model (Carbon Tetrachloride-Induced)

In a more advanced model of liver disease, where cirrhosis and portal hypertension were induced by chronic administration of carbon tetrachloride (CCl₄) over 14 weeks, this compound showed profound effects on both hemodynamics and liver pathology.

| Parameter | Vehicle Control | This compound (10 mg/kg) | % Change | p-value | Reference |

| Portal Pressure (mmHg) | 15.2 ± 0.5 | 11.8 ± 0.4 | -22.4% | p=0.001 | [4] |

| Fibrotic Sirius Red Area | - | - | -43% | p=0.005 | [4] |

| Hepatic Hydroxyproline | - | - | -66% | p<0.001 | [4] |

Short-term (3-day) treatment in the CCl₄ model also resulted in a significant reduction in portal pressure (-14%, p=0.041), suggesting a rapid effect on vascular function.[5]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by activating FXR. This leads to the modulation of a complex signaling network that impacts vascular tone, fibrosis, and inflammation in the liver.

Activation of the FXR/RXR heterodimer by this compound leads to the induction of Small Heterodimer Partner (SHP), which in turn represses the expression of profibrogenic genes like collagen type 1 alpha 1 (Col1a1), alpha-smooth muscle actin (α-SMA), and transforming growth factor-beta (TGF-β).[4] Concurrently, the complex upregulates the expression of endothelial nitric oxide synthase (eNOS) and dimethylarginine dimethylaminohydrolase (DDAH).[5][6] This enhances the production of nitric oxide (NO), a potent vasodilator, leading to reduced intrahepatic vascular resistance.

Experimental Protocols

The following sections provide detailed methodologies for the key preclinical experiments used to evaluate this compound.

Animal Models

This model induces pre-hepatic portal hypertension without causing intrinsic liver damage.

-

Anesthesia: Male Wistar rats are anesthetized, typically with an intraperitoneal injection of ketamine and xylazine.

-

Surgical Procedure: A midline laparotomy is performed to expose the portal vein.[7][8]

-

Ligation: A 20-gauge needle is placed alongside the portal vein, and a silk ligature is tied around both the vein and the needle. The needle is then carefully removed, creating a calibrated stenosis of the portal vein.[7]

-

Closure: The abdominal wall is closed in layers.

-

Treatment: Animals receive daily oral gavage of this compound (10 mg/kg) or vehicle for 7 days.

This model replicates the chronic liver injury and fibrosis that leads to cirrhosis.

-

Induction: Male Sprague-Dawley rats are administered CCl₄, typically via oral gavage or intraperitoneal injection, twice a week for 12-14 weeks.[4][5] The CCl₄ is often diluted in a vehicle like corn oil.

-

Treatment: this compound (10 mg/kg) or vehicle is co-administered orally on a daily basis during the induction period.

-

Monitoring: Animals are monitored for signs of liver disease, such as ascites and changes in body weight.

Measurement of Portal Pressure

Direct measurement of portal pressure is a key endpoint in these studies.

-

Anesthesia: The rat is anesthetized.

-

Catheterization: A catheter filled with heparinized saline is inserted into a branch of the mesenteric vein and advanced into the portal vein.[9]

-

Measurement: The catheter is connected to a pressure transducer, and the portal pressure is recorded.

Histological Analysis of Liver Fibrosis

Sirius Red staining is used to visualize and quantify collagen deposition in liver tissue.

-

Tissue Preparation: Liver tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 4-5 µm.

-

Staining:

-

Deparaffinize and rehydrate the tissue sections.

-

Stain with a Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 1 hour.

-

Wash in two changes of acidified water.

-

Dehydrate through a graded series of ethanol (B145695) and clear with xylene.

-

-

Quantification: The stained sections are imaged, and the red-stained collagen area is quantified as a percentage of the total tissue area using image analysis software.

Western Blotting for Protein Expression

This technique is used to measure the levels of specific proteins, such as eNOS and DDAH.

-

Protein Extraction: Liver tissue lysates are prepared using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-eNOS, anti-DDAH).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic parameters for this compound, such as its half-life, bioavailability, and clearance, are not extensively reported in the public domain. The available preclinical studies have focused primarily on its pharmacodynamic effects, demonstrating a clear dose-dependent engagement of the FXR target and subsequent physiological responses.

Conclusion

This compound is a promising non-steroidal FXR agonist with a well-documented preclinical efficacy profile in models of portal hypertension and liver fibrosis. Its mechanism of action, centered on the activation of the FXR signaling pathway, leads to beneficial effects on both vascular function and the fibrotic process within the liver. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this and other FXR agonists in the field of liver disease research. Further studies are warranted to fully elucidate its pharmacokinetic profile and to translate these compelling preclinical findings into the clinical setting.

References

- 1. What are FXR agonists and how do they work? [synapse.patsnap.com]

- 2. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FXR agonist activity of conformationally constrained analogs of GW 4064 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling trans-PX20606: A Technical Overview of a Novel Compound

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "trans-PX20606" appears to be a designation not currently in the public domain. As such, all data presented herein is based on hypothetical, representative information for a novel therapeutic agent and should be considered illustrative. This document serves as a template for how such a technical guide would be structured, rather than a factual representation of an existing molecule.

Executive Summary

This guide provides a comprehensive technical overview of the chemical structure and pharmacological properties of this compound, a novel investigational compound. We will delve into its physicochemical characteristics, pharmacokinetic profile, and the current understanding of its mechanism of action. Detailed experimental protocols and key preclinical data are presented to support its potential as a therapeutic agent.

Chemical Structure and Physicochemical Properties

The precise chemical structure of this compound is a critical determinant of its biological activity and druggability.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₅FN₄O₃ |

| Molecular Weight | 412.46 g/mol |

| IUPAC Name | (E)-4-(1-(4-fluorobenzyl)-5-methoxy-1H-indol-3-yl)-N-(2-hydroxyethyl)but-2-enamide |

| CAS Number | [Hypothetical] 987654-32-1 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO (>25 mg/mL), sparingly soluble in ethanol, insoluble in water |

| LogP | 3.8 |

| pKa | 9.2 (basic) |

Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for dose selection and predicting its behavior in vivo.

Table 2: In Vitro and In Vivo Pharmacokinetic Parameters of this compound

| Parameter | Species | Value |

| Plasma Protein Binding | Human | 98.5% |

| Metabolic Stability (t½) | Human Liver Microsomes | 45 min |

| Bioavailability (F%) | Rat (Oral) | 35% |

| Cmax | Rat (10 mg/kg, Oral) | 1.2 µM |

| Tmax | Rat (10 mg/kg, Oral) | 2 hours |

| Half-life (t½) | Rat (Intravenous) | 4.5 hours |

| Primary Metabolism | CYP3A4-mediated oxidation |

Mechanism of Action and Signaling Pathway

This compound is a potent and selective antagonist of the hypothetical "Receptor-Z," a key node in a pro-inflammatory signaling cascade. By blocking the binding of the endogenous ligand "Ligand-A," this compound effectively downregulates the downstream activation of the "MAPK-Z" pathway.

Experimental Protocols

Receptor Binding Assay

Objective: To determine the binding affinity of this compound for Receptor-Z.

Methodology:

-

Cell Culture: HEK293 cells stably expressing human Receptor-Z were cultured to 80-90% confluency.

-

Membrane Preparation: Cells were harvested, and crude membrane fractions were prepared by homogenization and centrifugation.

-

Binding Reaction: Membranes were incubated with a radiolabeled version of Ligand-A ([³H]-Ligand-A) and varying concentrations of this compound for 2 hours at room temperature.

-

Detection: Bound and free radioligand were separated by filtration. The radioactivity of the filter-bound membranes was measured by liquid scintillation counting.

-

Data Analysis: The IC₅₀ value was calculated by non-linear regression analysis using a one-site competition model. The Ki value was then determined using the Cheng-Prusoff equation.

Trans-PX20606: An In-Depth Technical Guide on its Effects on Bile Acid Metabolism

Executive Summary

Trans-PX20606 is a non-steroidal, selective farnesoid X receptor (FXR) agonist that has shown promise in preclinical models of liver disease. By activating FXR, a key nuclear receptor, this compound influences the complex regulatory network of bile acid metabolism. This guide provides a technical overview of the mechanism of action of this compound, its effects on bile acid signaling pathways, and a summary of key preclinical findings. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of FXR agonists in metabolic and liver-related disorders.

Mechanism of Action: Targeting the Farnesoid X Receptor

This compound functions as a potent and selective agonist for the farnesoid X receptor (FXR).[1][2] FXR is a nuclear receptor primarily expressed in the liver and intestine, where it acts as a master regulator of bile acid, lipid, and glucose homeostasis.[3][4]

Upon activation by a ligand such as this compound, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.[5]

The primary role of FXR in bile acid metabolism is to protect the liver from the cytotoxic effects of excessive bile acid accumulation. It achieves this through a multi-pronged approach:

-

Inhibition of Bile Acid Synthesis: In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the activity of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[3][4]

-